(4-Bromo-2-chlorophenyl)hydrazine
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Overview
Description
(4-Bromo-2-chlorophenyl)hydrazine is an organic compound with the molecular formula C6H5BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively
Mechanism of Action
Target of Action
Hydrazine-coupled compounds, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens, disrupting their normal functions.
Mode of Action
It’s known that hydrazine derivatives can form stable complexes with metal ions, which could potentially interfere with the normal functioning of biological systems
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may interfere with the metabolic pathways of these pathogens, leading to their death .
Result of Action
Based on its potential antileishmanial and antimalarial activities, it can be inferred that the compound may cause cellular damage or death in these pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)hydrazine typically involves the reaction of 4-bromo-2-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.
Reduction of 4-bromo-2-chloronitrobenzene:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Aqueous or organic solvent, room temperature to reflux
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvent, low temperature
-
Substitution
Reagents: Sodium methoxide, potassium tert-butoxide
Conditions: Anhydrous solvent, elevated temperature
Major Products
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted phenylhydrazines
Scientific Research Applications
(4-Bromo-2-chlorophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)hydrazine
- (4-Chloro-2-bromophenyl)hydrazine
- (4-Bromo-2-methylphenyl)hydrazine
Uniqueness
(4-Bromo-2-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJQHFUPMMKBSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298904 |
Source
|
Record name | (4-Bromo-2-chlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221092-48-4 |
Source
|
Record name | (4-Bromo-2-chlorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221092-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-chlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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